Boc-phg-osu

Peptide Synthesis Analytical Chemistry Quality Control

Boc-Phg-OSu is the pre-activated L-phenylglycine ester specifically engineered for peptide synthesis where chiral integrity is non-negotiable. Unlike its D-enantiomer (CAS 39249-27-9), this compound provides a defined optical rotation ([α]²⁰_D = +9 ± 2°) and melting point (147–151°C) to verify receipt of the correct stereoisomer. Directly utilize this crystalline OSu ester in Boc-strategy SPPS to prevent α-carbon racemization—a documented risk with standard in situ activation of phenylglycine derivatives. Essential for synthesizing HIV protease inhibitor analogues and other conformationally constrained bioactive peptides where the L-configuration dictates biological recognition.

Molecular Formula C17H20N2O6
Molecular Weight 348.36
CAS No. 201152-47-8
Cat. No. B613636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-phg-osu
CAS201152-47-8
SynonymsBOC-PHG-OSU; 201152-47-8; SCHEMBL2484525; ZINC2556559; 6438AH; FT-0643876; K-5879
Molecular FormulaC17H20N2O6
Molecular Weight348.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1
InChIKeyJPEHHKZULQJYEW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Phg-OSu (CAS 201152-47-8): Essential L-Phenylglycine Activated Ester for Peptide Synthesis


Boc-Phg-OSu (Boc-L-phenylglycine N-hydroxysuccinimide ester, CAS 201152-47-8) is a protected amino acid active ester belonging to the class of N-hydroxysuccinimide (OSu)-activated Boc-amino acids [1]. The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality of L-phenylglycine, with the carboxyl group activated as an N-hydroxysuccinimide ester to facilitate efficient amide bond formation in peptide coupling reactions [2]. Unlike standard aliphatic amino acid derivatives, the phenylglycine scaffold presents unique steric and stereochemical features that directly influence coupling behavior and final peptide conformation [1]. This compound serves as the L-enantiomeric form in the phenylglycine series, offering specific stereochemical outcomes distinct from its D-phenylglycine counterpart (Boc-D-Phg-OSu, CAS 39249-27-9).

Why Boc-Phg-OSu Cannot Be Arbitrarily Substituted with Other Boc-OSu Esters in Scientific Applications


Boc-Phg-OSu differs fundamentally from other Boc-activated amino acid esters—including its own D-enantiomer (Boc-D-Phg-OSu), the phenylalanine analog (Boc-Phe-OSu), and standard aliphatic Boc-OSu derivatives—in three procurement-relevant dimensions. First, phenylglycine derivatives are inherently prone to α-carbon epimerization during standard coupling conditions due to the increased acidity of the α-proton conferred by the adjacent phenyl ring [1]. This racemization susceptibility necessitates careful selection of the activated ester form; the OSu ester provides a balance of reactivity and stereochemical integrity that alternative activating groups may not achieve [1]. Second, the L-phenylglycine residue imparts distinct conformational constraints and biological recognition patterns in target peptides compared to the D-enantiomer or to phenylalanine-containing sequences . Third, the physical properties—including melting point, specific rotation, and crystallinity—differ substantially from the D-enantiomer, directly affecting handling, storage, and analytical verification workflows . Substituting an aliphatic Boc-OSu ester for Boc-Phg-OSu would fundamentally alter peptide backbone geometry and biological activity; substituting Boc-D-Phg-OSu would invert stereochemistry and produce a diastereomeric product with different physicochemical and biological properties.

Boc-Phg-OSu Quantitative Differentiation: Comparative Evidence Against Analogues and Alternatives


Melting Point Comparison: Boc-Phg-OSu (L-Enantiomer) vs. Boc-D-Phg-OSu

Boc-Phg-OSu exhibits a melting point of 147–151 °C, as reported by Chem-Impex International and Sigma-Aldrich . This value is substantially lower than that of its D-enantiomer counterpart, Boc-D-Phg-OSu (CAS 39249-27-9), which melts at 166–173 °C under the same vendor's analytical specifications . The melting point difference exceeds 15 °C between the two enantiomers, providing a clear, quantifiable property for identity verification and purity assessment.

Peptide Synthesis Analytical Chemistry Quality Control

Specific Rotation: Boc-Phg-OSu vs. Boc-D-Phg-OSu Chiral Differentiation

The specific rotation of Boc-Phg-OSu is reported as [α]²⁰_D = +9 ± 2° (c = 1 in MeOH) . In contrast, the D-enantiomer (Boc-D-Phg-OSu, CAS 39249-27-9) exhibits a specific rotation of [α]²⁰_D = −14.5 ± 2° (c = 1 in DMF) . The magnitude difference (|+9°| vs. |−14.5°|) and the opposite sign provide orthogonal confirmation of stereochemical identity and enantiomeric purity.

Stereochemistry Peptide Synthesis Chiral Analysis

Racemization Suppression: Boc-Phg-OSu Advantage Relative to Standard Coupling of Phenylglycine

Phenylglycine is documented as highly racemization-prone under standard peptide coupling conditions due to enhanced α-proton acidity conferred by the adjacent phenyl ring [1]. While direct quantitative head-to-head racemization data for Boc-Phg-OSu versus alternative activating groups are not available in open vendor literature, class-level inference indicates that the N-hydroxysuccinimide ester form provides improved stereochemical integrity compared to in situ activation of the free carboxylic acid [1]. Kuujia specifically notes that this compound is 'particularly valuable for introducing phenylglycine derivatives into peptide chains with high efficiency and minimal racemization' [1].

Peptide Chemistry Stereochemistry Epimerization Control

Purity Specification: Boc-Phg-OSu (≥98% by HPLC) vs. Boc-D-Phg-OSu (≥99% by HPLC)

Commercially available Boc-Phg-OSu is routinely supplied with a purity specification of ≥98% as determined by HPLC . Its D-enantiomer counterpart (Boc-D-Phg-OSu) is offered at a slightly higher standard purity of ≥99% by the same vendor . Both specifications are typical for research-grade activated amino acid esters.

Analytical Chemistry Procurement Quality Assurance

Optimal Procurement and Application Scenarios for Boc-Phg-OSu (CAS 201152-47-8)


Stereospecific Incorporation of L-Phenylglycine into Bioactive Peptides

Boc-Phg-OSu is procured when a peptide sequence requires the L-enantiomer of phenylglycine at a specific position, as the stereochemical outcome directly determines biological recognition. The compound has been utilized in the synthesis of tetrapeptide analogues evaluated as HIV protease inhibitors, where phenylglycine-containing sequences were prepared and assessed for enzyme inhibitory activity [1]. The distinct specific rotation ([α]²⁰_D = +9 ± 2°) and melting point (147–151 °C) of Boc-Phg-OSu provide clear analytical markers to confirm that the L-enantiomer—not the D-enantiomer—has been received and incorporated.

Solid-Phase Peptide Synthesis (SPPS) Requiring Boc-Strategy Compatibility

Boc-Phg-OSu is specifically selected for Boc-strategy solid-phase peptide synthesis workflows. The Boc group provides temporary amine protection that is removed under mild acidic conditions (e.g., trifluoroacetic acid), while the OSu-activated ester enables direct coupling to resin-bound peptide chains without requiring in situ activation reagents [1]. The crystalline form of Boc-Phg-OSu ensures stability and ease of handling during automated or manual SPPS operations [1].

Racemization-Sensitive Peptide Assembly Requiring Pre-Activated Phenylglycine

When peptide sequences incorporate phenylglycine at positions susceptible to epimerization, Boc-Phg-OSu is procured as a pre-activated ester form to minimize stereochemical degradation during coupling. Phenylglycine derivatives are documented as racemization-prone under standard coupling conditions due to enhanced α-proton acidity [1]. The OSu ester form provides a class-validated approach to preserving stereochemical integrity compared to in situ activation of the corresponding free acid [1].

Analytical Reference Standard for L-Phenylglycine-Derivative Characterization

Boc-Phg-OSu serves as a characterized reference material for verifying the identity of L-phenylglycine-containing intermediates. With defined melting point (147–151 °C) [1] and specific rotation ([α]²⁰_D = +9 ± 2°) [1], this compound provides two orthogonal analytical benchmarks for confirming the stereochemical integrity of related derivatives or for establishing analytical methods in quality control laboratories.

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